Superior HDAC6 Potency: MPT0G211 Exhibits >50x Higher Potency than Tubastatin A
In cell-free enzymatic assays, MPT0G211 demonstrates an IC50 of 0.291 nM against HDAC6 . In contrast, the widely used research standard Tubastatin A exhibits an IC50 of 15 nM under comparable conditions . This represents a >50-fold difference in potency, establishing MPT0G211 as one of the most potent HDAC6 inhibitors reported.
| Evidence Dimension | HDAC6 Enzymatic Potency |
|---|---|
| Target Compound Data | IC50 = 0.291 nM |
| Comparator Or Baseline | Tubastatin A IC50 = 15 nM |
| Quantified Difference | >50-fold greater potency |
| Conditions | Cell-free biochemical assay |
Why This Matters
This sub-nanomolar potency enables the use of lower compound concentrations in cellular and in vivo studies, which can reduce the risk of off-target effects and improve the therapeutic index.
